molecular formula C18H22BrClN4O3S B486079 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine CAS No. 890596-29-9

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B486079
CAS No.: 890596-29-9
M. Wt: 489.8g/mol
InChI Key: LXVUFJDTMWGHDU-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method is the condensation of hydrazines with 1,3-diketones . The specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.

Future Directions

The future research directions would depend on the specific biological activities of the compound. Given the wide range of biological activities of pyrazoles, this compound could potentially be explored for various therapeutic applications .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrClN4O3S/c1-13-18(19)14(2)24(21-13)8-7-17(25)22-9-11-23(12-10-22)28(26,27)16-5-3-15(20)4-6-16/h3-6H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVUFJDTMWGHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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